methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Description
Methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate (hereafter referred to as Compound 5c) is a heterocyclic compound featuring a fused thiazoloquinazoline core. Its synthesis involves the introduction of a pyrrolidine-1-carbonyl group at position 3, a methyl ester at position 8, and a sulfanylidene (thione) group at position 1. Key characteristics include:
Properties
IUPAC Name |
methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-16(23)9-4-5-10-11(8-9)20-13(18-14(10)21)12(26-17(20)25)15(22)19-6-2-3-7-19/h4-5,8H,2-3,6-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRFUZNPCJCUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]pyridine Derivatives
Compound 46 : N-(7-(Naphthalen-1-ylmethyl)-5-oxo-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)methanesulfonamide
- Key Features: Contains a 1,2,3-triazole substituent and methanesulfonamide group. Synthesized via reaction of triazole intermediates with methylamine in ethanol .
- Comparison: The sulfonamide group in Compound 46 enhances pharmacokinetic properties (e.g., solubility and metabolic stability) compared to the ester group in Compound 5c .
Compound 37 : Benzyl(7-(naphthalen-1-ylmethyl)-5-oxo-3-(3-phenyl-1H-1,2,4-triazol-5-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)carbamate
- Key Features :
- Comparison: The carbamate group in Compound 37 may confer greater hydrolytic stability compared to the methyl ester in Compound 5c . No biological data are provided, limiting direct efficacy comparisons .
5-Oxopyrrolidine Derivatives
Compound 8 : 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid
- Key Features :
- Comparison :
Spirocyclic and Fused Heterocycles
Compound 10b : N’-(2-Methoxybenzylidene)-1-(4-(2-(2-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide
Structural and Functional Analysis Table
Key Research Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., thione in Compound 5c, sulfonamide in Compound 46) improve bioactivity and stability .
- Bulky substituents (e.g., naphthalenylmethyl in Compound 46) may hinder membrane permeability compared to smaller groups like pyrrolidine-carbonyl .
Synthetic Efficiency :
- Compound 5c’s high yield (77%) contrasts with lower yields in analogous spirocyclic systems (e.g., 66% for Compound 8), highlighting optimized reaction conditions for fused heterocycles .
Crystallographic Insights :
- The thione group in Compound 5c facilitates hydrogen bonding (S···H-N), influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
